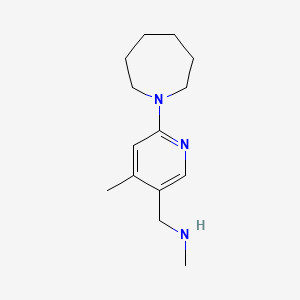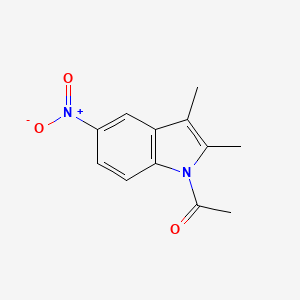
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 5-position and two methyl groups at the 2 and 3 positions of the indole ring, along with an ethanone group at the 1-position. The molecular formula of this compound is C12H12N2O3 .
Métodos De Preparación
The synthesis of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2,3-dimethyl-5-nitrobenzaldehyde and phenylhydrazine . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative .
Análisis De Reacciones Químicas
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-donating effects of the methyl groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:
- 1-(5-Nitro-1-benzofuran-2-yl)ethanone
- 1-(5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)ethanone
- 1-(1-Methyl-5-nitro-1H-benzoimidazol-2-yl)-ethanol
These compounds share similar structural features but differ in the position and type of substituents on the indole ring. The presence of the nitro group at the 5-position and the two methyl groups at the 2 and 3 positions make this compound unique in its reactivity and biological activity .
Propiedades
Número CAS |
41018-97-7 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
1-(2,3-dimethyl-5-nitroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O3/c1-7-8(2)13(9(3)15)12-5-4-10(14(16)17)6-11(7)12/h4-6H,1-3H3 |
Clave InChI |
BOMPCFUMDKLVNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


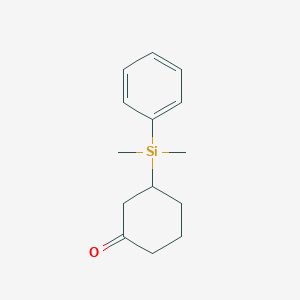

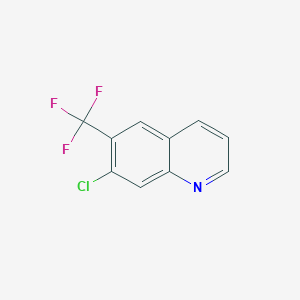



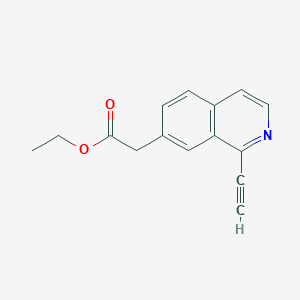
![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)

![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)



